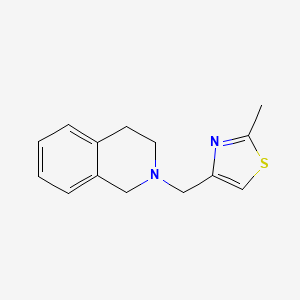

4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

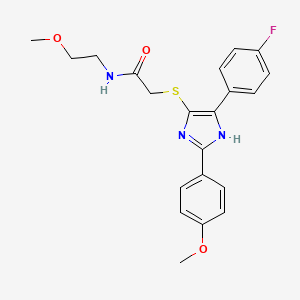

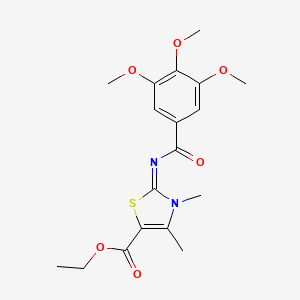

The compound “4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazole” is a complex organic molecule that contains an isoquinoline and a thiazole moiety. Isoquinolines are a type of nitrogen-containing heterocyclic compound that are found in a number of biologically active compounds . Thiazoles, on the other hand, are sulfur and nitrogen-containing heterocycles that are also found in many important biological molecules.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoquinoline and thiazole rings, along with the additional functional groups attached to these rings. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. These could include properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Base-Catalyzed Tandem Cyclization

This compound is used in the synthesis of 3,4-dihydroisoquinolin-2(1H)-one derivatives via a base-mediated three-component reaction . This diastereoselective reaction takes place in methanol at 70 °C under transition-metal-free conditions .

Antioomycete Activity

Derivatives of this compound have shown antioomycete activity against the phytopathogen Pythium recalcitrans . The compound I23 showed the highest in vitro potency against P. recalcitrans .

Inhibitor of Aldo-Keto Reductase AKR1C3

3- (3,4-dihydroisoquinolin-2 (1H)-ylsulfonyl)benzoic acid, a derivative of this compound, has been identified as a novel, highly potent, and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . This enzyme is a target of interest in both breast and prostate cancer .

Antioxidant, Analgesic, Anti-Inflammatory Activities

Thiazole derivatives, which include this compound, have been found to have antioxidant, analgesic, and anti-inflammatory activities .

Antimicrobial Activity

Thiazole derivatives have also been found to have antimicrobial activity . They have been used in the treatment of various infections .

Anticancer Activity

Thiazole derivatives have been used in the treatment of cancer . They have shown anticancer activity .

Antihypertensive Activity

Thiazole derivatives have been found to have antihypertensive activity .

Hepatoprotective Activities

Thiazole derivatives have been found to have hepatoprotective activities .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit the aldo-keto reductase akr1c3 , a target of interest in both breast and prostate cancer .

Mode of Action

Based on the structure, it can be inferred that the compound might interact with its targets in a similar way as other isoquinoline derivatives . For instance, the carboxylate group of similar compounds has been found to occupy the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound could potentially interact with multiple biochemical pathways.

Result of Action

Given the diverse biological activities of thiazole derivatives , it can be inferred that the compound might have a wide range of effects at the molecular and cellular levels.

Future Directions

properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S/c1-11-15-14(10-17-11)9-16-7-6-12-4-2-3-5-13(12)8-16/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKRXLLFABVAIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CN2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2605981.png)

![5-(furan-2-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)isoxazole-3-carboxamide](/img/structure/B2605982.png)

![N-(2-acetamidoethyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2605983.png)

![(E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2605984.png)

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2605990.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2605993.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2605994.png)

![2,6-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2605999.png)

![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/no-structure.png)